molecular formula C9H18ClNO B2517352 2-Azaspiro[4.5]decan-8-ol;hydrochloride CAS No. 2413867-71-5

2-Azaspiro[4.5]decan-8-ol;hydrochloride

Cat. No.: B2517352
CAS No.: 2413867-71-5
M. Wt: 191.7
InChI Key: YPDBTGIIQHAPMI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-8-ol;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

  • Antiviral Properties Against Human Coronavirus and Influenza Virus : A study by Apaydın et al. (2019) highlights the synthesis and evaluation of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, including derivatives of 2-Azaspiro[4.5]decan-8-ol hydrochloride, which showed inhibition of human coronavirus 229E replication. This compound presents a versatile scaffold for antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019).

  • Anticonvulsant and Neurotoxic Properties : A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, were synthesized and evaluated for their anticonvulsant and neurotoxic properties. They showed varying degrees of effectiveness in controlling seizures, highlighting the potential of this chemical structure in the development of anticonvulsant drugs (Obniska et al., 2006).

  • Synthesis of Antimicrobial Agents : Al-Ahmadi (1995) explored the synthesis of 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5] decan-2-one derivatives, closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showing their potential as antimicrobial agents. This research opens avenues for developing new antimicrobial compounds based on the spiroheterocyclic framework (Al-Ahmadi & El-zohry, 1995).

  • Anticancer Activity : A study by Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity. These compounds, structurally related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showed moderate to high inhibition activities against various cancer cell lines, underscoring their potential as anticancer agents (Flefel et al., 2017).

  • Immunomodulatory Agents : Badger et al. (1990) reported the antiarthritic and suppressor cell-inducing activity of azaspiranes, including compounds similar to 2-Azaspiro[4.5]decan-8-ol hydrochloride. These findings suggest that such compounds could be effective in treating autoimmune diseases and in tissue transplantation (Badger et al., 1990).

  • Antiepileptic Drug Synthesis : Sun Xiao-bin (2007) conducted research on the synthesis of Gabapentin hydrochloride, an antiepileptic drug, using a process that involves the synthesis of 2-hydroxy-2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride (Sun Xiao-bin, 2007).

  • Synthesis of Liquid Crystals and Insecticides : Zhang Feng-bao (2006) explored the use of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, as a bifunctional synthetic intermediate in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. This indicates the broad utility of this class of compounds in diverse scientific and industrial applications (Zhang Feng-bao, 2006).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively .

Future Directions

The synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity and are used as an FGFR4 inhibitor for the treatment of various conditions . This suggests potential future directions in the development of biologically active compounds .

Properties

IUPAC Name

2-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKMXLCFYSEBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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